![molecular formula C15H18N2O4 B2559597 1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid CAS No. 887833-71-8](/img/structure/B2559597.png)
1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid
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Overview
Description
1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid is a complex organic compound. It is related to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety .
Molecular Structure Analysis
The molecular structure of related compounds suggests that 1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid would have a complex structure. For example, N-BOC-4-Piperidinecarboxylic acid, a related compound, has a molecular formula of C11H19NO4 .Scientific Research Applications
Pharmacology: Drug Design and Development
1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid: is a valuable compound in pharmacology, particularly in the design and development of new drugs. Its piperidine core is a common motif in many pharmaceuticals due to its ability to interact with various biological targets . The benzamidoacetyl group can be modified to produce derivatives with potential therapeutic effects, such as inhibitors for enzymes or receptors involved in disease pathways.
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, this compound serves as a versatile building block. Its reactive sites allow for various chemical transformations, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and material science. It can undergo reactions such as cyclization, amination, and annulation, which are crucial in constructing cyclic and heterocyclic compounds .
Biochemistry: Enzyme Inhibition Studies
Biochemically, 1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid can be used to study enzyme inhibition. Its structure can mimic the transition states of enzymatic reactions or bind to active sites, providing insights into enzyme mechanisms and aiding in the development of enzyme inhibitors that can regulate metabolic pathways .
Materials Science: Functional Materials Development
In materials science, derivatives of this compound could be used to develop functional materials. For instance, incorporating the piperidine moiety into polymers may result in materials with unique properties like enhanced flexibility or thermal stability, potentially useful in electronics or as specialty coatings .
Analytical Chemistry: Chromatography and Spectroscopy
This compound can also play a role in analytical chemistry. It could serve as a standard or reagent in chromatographic methods to help identify or quantify similar compounds. Additionally, its distinct spectroscopic properties can be utilized in NMR or mass spectrometry for structural elucidation of related molecules .
Medicinal Chemistry: Lead Compound Optimization
In medicinal chemistry, 1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid can be a lead compound for optimization. By modifying its structure, researchers can enhance its pharmacokinetic properties, such as solubility and bioavailability, and reduce potential toxicity, thereby creating more effective and safer drugs .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 1-(2-benzamidoacetyl)piperidine-4-carboxylic acid, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions, leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Action Environment
Such factors can significantly impact the effectiveness of piperidine derivatives .
properties
IUPAC Name |
1-(2-benzamidoacetyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13(17-8-6-12(7-9-17)15(20)21)10-16-14(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUISFSUTQXIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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